(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid
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Overview
Description
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group and a phenoxy group attached to the butanoic acid chain. This compound is often used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Phenoxybutanoic Acid: The phenoxy group is introduced by reacting the protected amino acid with phenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Deprotection: The Fmoc group is removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid has several scientific research applications, including:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis due to its stability and ease of removal of the Fmoc group.
Bioconjugation: The compound is used in bioconjugation reactions to attach peptides to other biomolecules.
Medicinal Chemistry: It serves as a building block for the synthesis of peptide-based drugs and therapeutic agents.
Chemical Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(tert-Butoxycarbonyl)amino]-4-phenoxybutanoic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid: Similar but has a methoxy group instead of a phenoxy group.
Uniqueness
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid is unique due to its combination of the Fmoc protecting group and the phenoxy group, which provides specific stability and reactivity properties that are advantageous in peptide synthesis and other chemical applications.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-24(28)23(14-15-30-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSBFNQOGULCOD-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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